Cas no 23084-36-8 (5-Methoxy-1H-indole-3-carbonitrile)
5-Methoxy-1H-indole-3-carbonitrile Chemical and Physical Properties
Names and Identifiers
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- 5-Methoxy-1H-indole-3-carbonitrile
- 1H-Indole-3-carbonitrile,5-methoxy-
- 3-CYANO-5-METHOXYINDOLE
- 3-Cyano-5-methoxy-indol
- 5-methoxy-indole-3-carbonitrile
- 5-methoxylindole 3-carbonitrile
- BS-52269
- 1H-Indole-3-carbonitrile, 5-methoxy-;3-Cyano-5-methoxyindole;5-Methoxy-1h-indole-3-carbonitrile
- DTXSID10406736
- 1H-Indole-3-carbonitrile, 5-methoxy-
- CZFFYXFWPCJEGW-UHFFFAOYSA-N
- CS-0142084
- SCHEMBL1778261
- 23084-36-8
- FT-0734783
- AKOS005620753
- A25862
- F20041
- AMY38388
- MFCD06654845
- STK784765
- ALBB-035531
-
- MDL: MFCD06654845
- Inchi: 1S/C10H8N2O/c1-13-8-2-3-10-9(4-8)7(5-11)6-12-10/h2-4,6,12H,1H3
- InChI Key: CZFFYXFWPCJEGW-UHFFFAOYSA-N
- SMILES: O(C)C1C=CC2=C(C=1)C(C#N)=CN2
Computed Properties
- Exact Mass: 172.06400
- Monoisotopic Mass: 172.063662883g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 232
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 48.8Ų
Experimental Properties
- Density: 1.26
- Boiling Point: 385°Cat760mmHg
- Flash Point: 186.6°C
- Refractive Index: 1.64
- PSA: 48.81000
- LogP: 2.04818
5-Methoxy-1H-indole-3-carbonitrile Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
5-Methoxy-1H-indole-3-carbonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A199008787-1g |
5-Methoxy-1H-indole-3-carbonitrile |
23084-36-8 | 95% | 1g |
$174.40 | 2023-09-02 | |
| Matrix Scientific | 220303-1g |
5-Methoxy-1H-indole-3-carbonitrile, 95% min |
23084-36-8 | 95% | 1g |
$521.00 | 2023-09-09 | |
| Matrix Scientific | 220303-5g |
5-Methoxy-1H-indole-3-carbonitrile, 95% min |
23084-36-8 | 95% | 5g |
$1571.00 | 2023-09-09 | |
| Chemenu | CM146485-5g |
5-methoxy-1H-indole-3-carbonitrile |
23084-36-8 | 95% | 5g |
$593 | 2021-08-05 | |
| TRC | M341635-10mg |
5-methoxy-1H-indole-3-carbonitrile |
23084-36-8 | 10mg |
$ 50.00 | 2022-06-03 | ||
| TRC | M341635-50mg |
5-methoxy-1H-indole-3-carbonitrile |
23084-36-8 | 50mg |
$ 115.00 | 2022-06-03 | ||
| TRC | M341635-100mg |
5-methoxy-1H-indole-3-carbonitrile |
23084-36-8 | 100mg |
$ 160.00 | 2022-06-03 | ||
| Ambeed | A468354-100mg |
5-Methoxy-1H-indole-3-carbonitrile |
23084-36-8 | 95% | 100mg |
$6.0 | 2025-02-28 | |
| Ambeed | A468354-250mg |
5-Methoxy-1H-indole-3-carbonitrile |
23084-36-8 | 95% | 250mg |
$8.0 | 2025-02-28 | |
| Ambeed | A468354-1g |
5-Methoxy-1H-indole-3-carbonitrile |
23084-36-8 | 95% | 1g |
$30.0 | 2025-02-28 |
5-Methoxy-1H-indole-3-carbonitrile Suppliers
5-Methoxy-1H-indole-3-carbonitrile Related Literature
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Lianpeng Zhang,Ping Lu,Yanguang Wang Org. Biomol. Chem. 2015 13 8322
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Bifu Liu,Min Liu,Qiang Li,Yuanhua Li,Kejun Feng,Yongbo Zhou Org. Biomol. Chem. 2020 18 6108
Additional information on 5-Methoxy-1H-indole-3-carbonitrile
5-Methoxy-1H-indole-3-carbonitrile: A Promising Compound in the Field of Chemical Biology and Medicinal Chemistry
5-Methoxy-1H-indole-3-carbonitrile (CAS No. 23084-36-8) is a versatile and intriguing compound that has garnered significant attention in the fields of chemical biology and medicinal chemistry. This compound, also known as MICN, is a derivative of indole, a fundamental building block in the synthesis of numerous biologically active molecules. The presence of a methoxy group at the 5-position and a cyano group at the 3-position imparts unique chemical and biological properties to this molecule, making it a subject of extensive research.
The chemical structure of 5-Methoxy-1H-indole-3-carbonitrile is characterized by its aromatic indole ring, which is substituted with a methoxy group at the 5-position and a cyano group at the 3-position. This specific arrangement of functional groups endows the compound with a range of interesting properties, including its ability to interact with various biological targets. The methoxy group enhances the lipophilicity of the molecule, facilitating its cellular uptake, while the cyano group contributes to its reactivity and stability.
Recent studies have highlighted the potential applications of 5-Methoxy-1H-indole-3-carbonitrile in various therapeutic areas. One notable area of research is its role as an inhibitor of specific enzymes involved in cancer progression. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that MICN exhibits potent inhibitory activity against tryptophan hydroxylase (TPH), an enzyme crucial for serotonin biosynthesis. By modulating serotonin levels, MICN has shown promise in treating conditions such as depression and anxiety disorders.
In addition to its enzymatic inhibition properties, 5-Methoxy-1H-indole-3-carbonitrile has been investigated for its anti-inflammatory effects. Research conducted at the University of California, Los Angeles (UCLA) revealed that MICN can effectively reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). These findings suggest that MICN could be a valuable candidate for developing new anti-inflammatory drugs.
The pharmacological profile of 5-Methoxy-1H-indole-3-carbonitrile has also been explored in preclinical studies. A study published in the Bioorganic & Medicinal Chemistry Letters reported that MICN exhibits good oral bioavailability and favorable pharmacokinetic properties, making it suitable for further development as an oral therapeutic agent. Moreover, toxicity studies have shown that MICN has low toxicity at therapeutic doses, enhancing its safety profile.
Beyond its therapeutic applications, 5-Methoxy-1H-indole-3-carbonitrile has been utilized as a synthetic intermediate in the preparation of more complex molecules. Its unique chemical structure makes it an excellent starting material for the synthesis of indole derivatives with diverse biological activities. For example, researchers at Harvard University have used MICN as a key intermediate in the synthesis of novel compounds with potential antiviral and anticancer properties.
The versatility of 5-Methoxy-1H-indole-3-carbonitrile extends to its use in chemical biology research. Its ability to selectively interact with specific protein targets makes it a valuable tool for studying protein function and signaling pathways. In particular, MICN-based probes have been developed to investigate the role of indole derivatives in cellular processes such as apoptosis and cell cycle regulation.
In conclusion, 5-Methoxy-1H-indole-3-carbonitrile (CAS No. 23084-36-8) is a multifaceted compound with significant potential in both therapeutic and research applications. Its unique chemical structure and biological properties make it an attractive candidate for further development in various fields, including medicinal chemistry, pharmacology, and chemical biology. As research continues to uncover new insights into its mechanisms of action and potential uses, it is likely that this compound will play an increasingly important role in advancing our understanding and treatment of various diseases.
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